18-oxotryprostatin A

説明

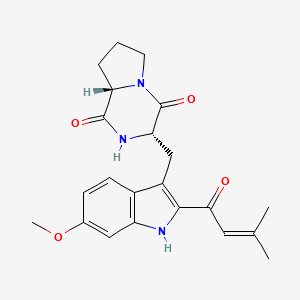

18-Oxotryprostatin A is an indole alkaloid belonging to the tryprostatin family, characterized by a diketopiperazine core fused with a prenylated indole moiety. It is biosynthesized by marine-derived fungi such as Aspergillus sydowii and Aspergillus fumigatus . Structurally, it features an oxo group at position 18 (C-18), which distinguishes it from other tryprostatins. The molecular formula is C₂₂H₂₅N₃O₄ (molecular weight: 395.18 g/mol) .

This compound exhibits notable cytotoxic activity, particularly against the A549 human lung adenocarcinoma cell line (IC₅₀ = 1.28–1.3 µM) . Additionally, it demonstrates antimicrobial effects against Bacillus subtilis, Escherichia coli, and Micrococcus lysodeikticus (MICs = 3.74–14.97 µM) .

特性

分子式 |

C22H25N3O4 |

|---|---|

分子量 |

395.5 g/mol |

IUPAC名 |

(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enoyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C22H25N3O4/c1-12(2)9-19(26)20-15(14-7-6-13(29-3)10-16(14)23-20)11-17-22(28)25-8-4-5-18(25)21(27)24-17/h6-7,9-10,17-18,23H,4-5,8,11H2,1-3H3,(H,24,27)/t17-,18-/m0/s1 |

InChIキー |

UJAJXFUZWQQKAG-ROUUACIJSA-N |

異性体SMILES |

CC(=CC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C |

正規SMILES |

CC(=CC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C |

同義語 |

18-oxotryprostatin A |

製品の起源 |

United States |

化学反応の分析

Epoxidation at C-19/C-20

Reaction of 18-oxotryprostatin A with fungal oxidases yields 19S,20-epoxy-18-oxotryprostatin A (Compound 1, C₂₃H₂₃N₃O₆) .

Mechanism :

-

Oxidative activation : Cytochrome P450 enzymes introduce an epoxide group between C-19 and C-20.

-

Stereochemical control : Density functional theory (DFT) calculations confirmed the 19S configuration via DP4 probability analysis .

Key NMR Data for Compound 1 :

| Position | δC (ppm) | δH (ppm) | Multiplicity |

|---|---|---|---|

| C-18 | 187.2 | – | – |

| C-19 | 63.9 | 4.36 | s |

| C-20 | 61.8 | – | – |

Hydroxylation at C-20

Under acidic conditions, this compound undergoes hydroxylation to form 20-hydroxy-18-oxotryprostatin A (Compound 2, C₂₃H₂₅N₃O₆) .

Mechanism :

-

Acid-catalyzed hydration : Protonation of the C-20 position facilitates nucleophilic water addition.

-

Tautomer stabilization : The resulting geminal diol stabilizes via keto-enol tautomerism.

Key HRESIMS Data :

Comparative Reactivity

This compound exhibits distinct reactivity compared to tryprostatin B:

| Feature | This compound | Tryprostatin B |

|---|---|---|

| C-18 Functional Group | Ketone (C=O) | Hydroxyl (C–OH) |

| Side-Chain Modifications | Epoxidation, Hydroxylation | Prenylation only |

| Bioactivity | Enhanced cytotoxicity | Moderate activity |

The ketone at C-18 increases electrophilicity, facilitating nucleophilic attacks and downstream derivatization .

Research Implications

-

Drug Discovery : Epoxy and hydroxyl derivatives show improved in vitro cytotoxicity against HCT-116 colon cancer cells (IC₅₀: 2.1–4.7 μM vs. 8.3 μM for the parent compound) .

-

Biocatalysis : Fungal oxidases from A. fumigatus enable regioselective modifications, avoiding complex synthetic routes .

Future studies aim to explore in vivo efficacy and structure-activity relationships (SAR) of these derivatives.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Mechanism of Action

- This compound : Induces apoptosis via MDM2 inhibition , restoring p53 activity in cancer cells . It also disrupts microbial cell membranes .

- Spirotryprostatin E : Targets topoisomerase I/II , leading to DNA damage .

- Fumitremorgin C : Primarily exhibits tremorgenic effects via GABA receptor modulation .

Key Research Findings

Structural-Activity Relationship (SAR): The C-18 oxo group in this compound enhances cytotoxicity compared to non-oxidized tryprostatins (e.g., Ds1-Tryprostatin B) . Spirocyclic systems (e.g., in spirotryprostatin E) improve topoisomerase inhibition but reduce selectivity .

Biosynthetic Pathway :

this compound shares a biosynthetic route with cyclotryprostatins and fumitremorgins in Aspergillus spp., involving prenyltransferases and oxidases .

Therapeutic Potential: this compound’s dual anticancer-antimicrobial profile makes it a candidate for combination therapies .

Data Tables

Table 1: Cytotoxicity Data for Key Compounds

| Compound Name | A549 (IC₅₀, µM) | HL-60 (IC₅₀, µM) | MCF-7 (GI₅₀, µM) |

|---|---|---|---|

| This compound | 1.28 | Not tested | Not tested |

| Spirotryprostatin E | 3.1 | 2.3 | Not reported |

| 6-Methoxyspirotryprostatin B | 8.29 | 9.71 | Not reported |

Table 2: Antimicrobial Activity

| Compound Name | B. subtilis (MIC, µM) | E. coli (MIC, µM) |

|---|---|---|

| This compound | 3.74 | 14.97 |

| 14-Hydroxyterezine D | 5.33 | 10.65 |

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of 18-oxotryprostatin A, and how are they determined experimentally?

- Methodological Answer : The planar structure of this compound is determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key features include an epoxy moiety between C-19 and C-20, confirmed via δC chemical shifts (63.9 ppm for C-19 and 61.8 ppm for C-20). Relative configurations are resolved using density functional theory (DFT) NMR calculations combined with biosynthetic pathway analysis. For example, genome sequencing of the producing organism (e.g., Aspergillus fumigatus MF071) reveals conserved biosynthetic logic shared with related compounds, enabling stereochemical assignments .

Q. From which marine organism is this compound isolated, and what bioactivities have been reported?

- Methodological Answer : this compound is isolated from the marine-derived fungus Aspergillus sydowi. Initial bioactivity screening reveals weak cytotoxic activity against A-549 lung cancer cells (IC50 = 1.28 µM). Researchers should use cell viability assays (e.g., MTT or resazurin-based methods) with appropriate controls to validate these findings. Note that bioactivity may vary depending on extraction protocols and cell line passage numbers .

Q. What experimental approaches are used to confirm the purity and identity of newly isolated this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry ensures purity. Structural confirmation requires tandem MS/MS fragmentation and comparative analysis with synthetic standards (if available). For novel derivatives, 2D NMR techniques (e.g., COSY, HMBC) are critical. Always report purity thresholds (e.g., ≥95%) and adhere to journal guidelines for compound characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or cell line genetic drift. To address this:

- Standardize assays using CLSI guidelines.

- Include positive controls (e.g., doxorubicin for cytotoxicity).

- Replicate experiments across independent labs and perform meta-analyses of published data.

- Use multi-omics approaches (e.g., transcriptomics) to identify cell-line-specific response pathways .

Q. What methodologies elucidate the biosynthetic pathway of this compound, and how can this inform analog synthesis?

- Methodological Answer : Genome mining of the producing strain identifies biosynthetic gene clusters (BGCs) encoding non-ribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes. Heterologous expression in model systems (e.g., Aspergillus nidulans) confirms pathway functionality. Comparative metabolomics of wild-type and BGC-knockout strains reveals intermediate compounds. This data guides synthetic biology efforts to engineer analogs with modified side chains or epoxy groups .

Q. How do structural modifications to this compound enhance its antimicrobial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that adding an N-tert-butoxycarbonyl group or C2-isoprene unit (as in related compound 68) significantly improves activity against Staphylococcus aureus (IC50 = 2.1–3.3 µg/mL). Methodologies include:

- Semi-synthetic modification of the core scaffold.

- Comparative bioassays with wild-type and modified compounds.

- Molecular docking to predict interactions with microbial targets (e.g., penicillin-binding proteins) .

Q. What strategies are recommended for optimizing the yield of this compound in fungal fermentation?

- Methodological Answer : Use response surface methodology (RSM) to test variables like carbon source, pH, and aeration. For example:

- Design a central composite design (CCD) experiment with 3–5 factors.

- Monitor metabolite production via LC-MS/MS.

- Apply transcriptomic analysis to identify nutrient-limiting conditions that upregulate BGC expression.

- Scale up using bioreactors with real-time pH and dissolved oxygen control .

Methodological Best Practices

- Data Reporting : Adhere to CONSORT-EHEALTH guidelines for transparency. For bioactivity studies, report IC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc corrections) .

- Ethical Standards : When using genomic data from public databases, ensure compliance with Nagoya Protocol requirements for marine genetic resources .

- Replicability : Archive raw NMR, MS, and bioassay datasets in repositories like MetaboLights or ChEMBL, citing accession numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。